N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
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Overview
Description
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound with a molecular formula of C17H18FN3O5 This compound is characterized by the presence of a fluoro-methoxyphenyl group, a pyridazinone ring, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multiple steps:
Formation of the Pyridazinone Ring: The initial step involves the formation of the pyridazinone ring. This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions.
Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. This step requires the use of fluorinated and methoxylated benzene derivatives.
Acetylation: The acetylation of the pyridazinone ring is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Beta-Alanine: The final step involves the coupling of the acetylated pyridazinone with beta-alanine. This is typically achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoro and methoxy groups enhance its binding affinity and specificity. The pyridazinone ring plays a crucial role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}isoleucine
- Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-beta-alaninate
Uniqueness
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-methoxyphenyl group enhances its reactivity and binding affinity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16FN3O5 |
---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
3-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H16FN3O5/c1-25-10-2-3-11(12(17)8-10)13-4-5-15(22)20(19-13)9-14(21)18-7-6-16(23)24/h2-5,8H,6-7,9H2,1H3,(H,18,21)(H,23,24) |
InChI Key |
NPFFYSPYXVAMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)F |
Origin of Product |
United States |
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